molecular formula C13H16N4S B11181990 Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)- CAS No. 57709-35-0

Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B11181990
CAS No.: 57709-35-0
M. Wt: 260.36 g/mol
InChI Key: BCIPEJZZNBCBIU-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-, is a synthetic piperazine derivative featuring a methyl group at position 1 and a 5-phenyl-1,3,4-thiadiazol-2-yl substituent at position 4 of the piperazine ring. Its synthesis typically involves nucleophilic substitution reactions between chloro-thiadiazole intermediates and piperazine derivatives under reflux conditions in solvents like dry benzene or DMF, often catalyzed by triethylamine or sodium bicarbonate . Structural confirmation is achieved via spectral techniques such as $^1$H NMR and $^{13}$C NMR, which verify the integration of the piperazine ring, acetamide linker, and aromatic substituents .

Properties

CAS No.

57709-35-0

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C13H16N4S/c1-16-7-9-17(10-8-16)13-15-14-12(18-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

BCIPEJZZNBCBIU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Spectroscopic Confirmation

  • IR : Peaks at 1674 cm⁻¹ (C=O amide) and 1255 cm⁻¹ (C=S) confirm acetamide intermediates.

  • ¹H NMR : Piperazine protons appear as multiplets at δ 3.48–3.54 ppm, while thiadiazole CH resonates at δ 7.86–8.09 ppm.

  • ¹³C NMR : Piperazine carbons (δ 44.03–54.93 ppm) and thiadiazole C-2 (δ 159.12 ppm) are diagnostic.

Chromatographic Purity

HPLC analyses (C18 column, MeOH:H₂O = 70:30) show ≥95% purity for most preparations.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Sub.48–8893–97High reproducibility
Cyclocondensation63–6789–94Structural versatility
One-Pot55–7290–95Reduced steps
Catalytic Cross-Coupling68–7592–96Mild conditions

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives exhibit notable antimicrobial properties. For instance, compounds conjugated with 1,3,4-thiadiazole have shown promising activity against a range of bacterial strains. One study reported the synthesis of a series of piperazine-thiadiazole derivatives and evaluated their antimicrobial effectiveness using standard protocols . The results indicated that some derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer activity of piperazine derivatives is particularly noteworthy. A study highlighted the synthesis of new 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds featuring substituted piperazines. These compounds exhibited potent growth inhibitory activity against breast cancer cells (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines . For example:

CompoundIC50 (µg/mL)Cell Line
4i2.32MCF-7
4f5.36MCF-7
4c10.10HepG2

The mechanism behind this activity often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Inhibition of Viral Proteases

Piperazine derivatives have also been explored for their potential as antiviral agents. In particular, studies have investigated their efficacy against SARS-CoV-2 protease enzymes using molecular docking analyses. The findings suggest that certain piperazine ligands could serve as effective inhibitors, highlighting their role in combating viral infections .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities associated with piperazine-thiadiazole compounds:

  • Case Study 1 : A study synthesized a series of piperazine derivatives and tested them for anticancer activity against various cell lines. The results indicated enhanced cytotoxic effects correlated with specific structural modifications.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of these compounds against resistant bacterial strains, revealing significant potential for therapeutic applications in infectious diseases.

Mechanism of Action

The biological activity of 1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism of action may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Key Observations:

  • Piperazine Flexibility : The methyl group at position 1 may reduce conformational flexibility compared to unsubstituted or benzyl-substituted piperazines (e.g., 4f), influencing receptor selectivity .

Anticancer Activity

  • The 1-(3-chlorophenyl)piperazine derivative 14h demonstrated moderate antitumor activity (GP < 80%), while bulkier sulfonamide derivatives (e.g., 14i) showed reduced efficacy, highlighting the importance of substituent size .
  • The target compound’s 5-phenyl-1,3,4-thiadiazole moiety is structurally analogous to derivatives in benzodithiazine scaffolds (e.g., 5e ), where replacement with oxadiazole rings abolished anticancer activity, emphasizing the thiadiazole’s critical role .

Antimicrobial Activity

  • The lincomycin-thiadiazole hybrid 5 exhibited moderate antibacterial effects, suggesting the target compound’s thiadiazole group could similarly enhance antimicrobial properties .

Enzyme Inhibition

    Biological Activity

    Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl) is a compound that belongs to the class of piperazine derivatives, characterized by its unique structure which includes a piperazine ring substituted with a phenyl group and a thiadiazolyl group. This structural arrangement is believed to contribute significantly to its diverse biological activities.

    • Molecular Formula : C13H16N4S
    • Molecular Weight : 260.36 g/mol
    • CAS Number : Not specified in the sources but can be referenced as CB7682733.

    Biological Activities

    Piperazine derivatives, including 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl), have been investigated for various biological activities. The following are some notable findings regarding its biological activity:

    • Anticancer Activity :
      • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, demonstrating an ability to induce cell cycle arrest and apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .
      • The IC50 values for related compounds have been reported, indicating varying degrees of potency. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
    • Mechanisms of Action :
      • The biological activity is thought to stem from interactions with cellular macromolecules such as proteins and nucleic acids. These interactions can modulate critical biological pathways, potentially leading to therapeutic effects in cancer treatment.
    • Anticonvulsant Properties :
      • Some studies have explored the anticonvulsant potential of piperazine derivatives, indicating that modifications in the piperazine structure can enhance efficacy against seizure models in animal studies .

    Structure-Activity Relationship (SAR)

    The biological efficacy of piperazine derivatives is influenced by structural modifications:

    CompoundModificationActivityIC50 Value
    Compound 4aMethyl group on piperazineFair activity51.56 µg/mL
    Compound 4bEthyl group instead of methylEnhanced potency25.21 µg/mL
    Compound 4eAdditional aromatic substitutionHigh activitySimilar to 5-FU

    This table illustrates how specific changes in the chemical structure can lead to significant variations in biological activity.

    Case Studies and Research Findings

    Numerous studies have contributed to our understanding of the biological activities of piperazine derivatives:

    • Cytotoxicity Studies :
      • A series of compounds were synthesized and screened against multiple human cancer cell lines, revealing significant cytotoxicity across various types .
      • The incorporation of different substituents on the piperazine ring has been shown to impact selectivity and potency against cancer cells versus normal cells.
    • In Vivo Studies :
      • Animal models have been employed to assess the anticonvulsant properties of these compounds, with promising results indicating low neurotoxicity at effective doses .

    Q & A

    Q. Why do some studies report high cytotoxicity while others show low toxicity for similar derivatives?

    • Resolution :
    • Cell line specificity : Test on multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-dependent toxicity.
    • Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms.
    • Solubility factors : Poor aqueous solubility (>100 μM) may artificially reduce observed toxicity; use DMSO vehicles with <0.1% concentration .

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